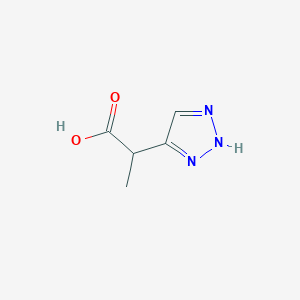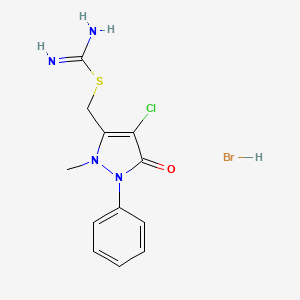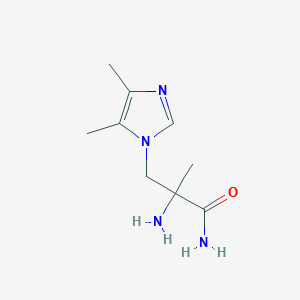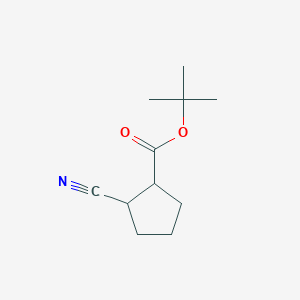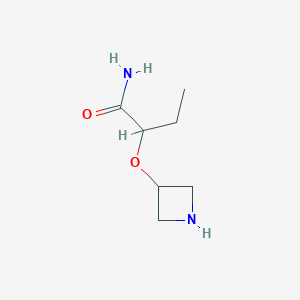
2-(Azetidin-3-yloxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yloxy)butanamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(Azetidin-3-yloxy)butanamide, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production methods for this compound typically involve bulk custom synthesis and procurement . These methods ensure the compound is available in large quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-yloxy)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s azetidine ring is particularly reactive due to the ring strain, making it susceptible to nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include organometallic reagents, alkyl halides, and primary amines . Reaction conditions often involve the use of catalysts such as copper(II) triflate and microwave irradiation to facilitate the reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the alkylation of azetidines can yield bis-functionalized azetidines with various substituents .
Scientific Research Applications
2-(Azetidin-3-yloxy)butanamide has several scientific research applications, particularly in organic synthesis and medicinal chemistry. The compound’s azetidine ring is a valuable scaffold for the development of new pharmaceuticals due to its unique reactivity and stability . Additionally, azetidines are used as motifs in drug discovery, polymerization, and chiral templates .
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)butanamide involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various biologically active intermediates . These intermediates can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(Azetidin-3-yloxy)butanamide include other azetidines and aziridines. Azetidines are four-membered nitrogen-containing heterocycles, while aziridines are three-membered nitrogen-containing heterocycles .
Uniqueness: this compound is unique due to its specific structure, which includes an azetidine ring and a butanamide moiety. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)butanamide |
InChI |
InChI=1S/C7H14N2O2/c1-2-6(7(8)10)11-5-3-9-4-5/h5-6,9H,2-4H2,1H3,(H2,8,10) |
InChI Key |
RJZBQOYQXZBSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)OC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


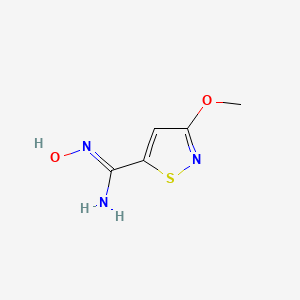
![6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15239824.png)
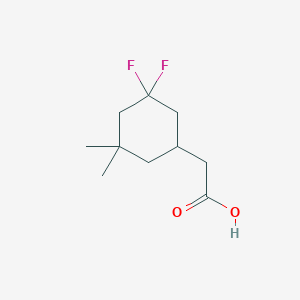
![7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
